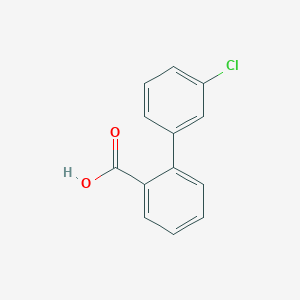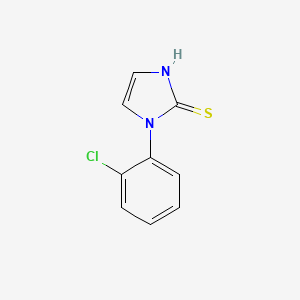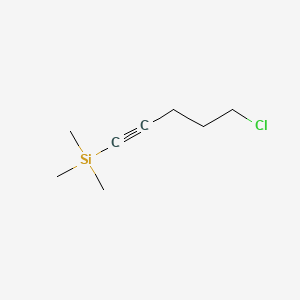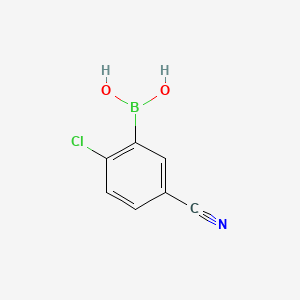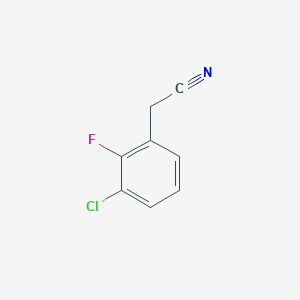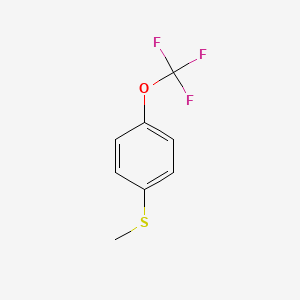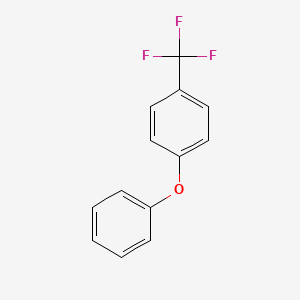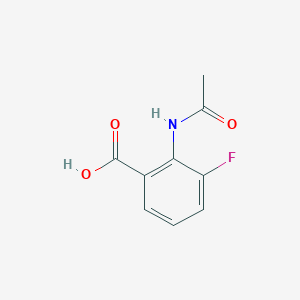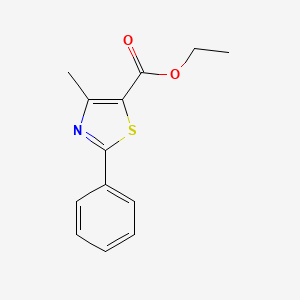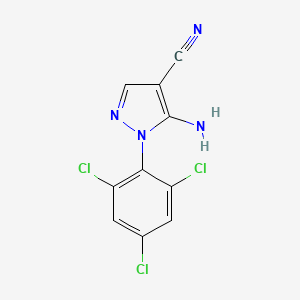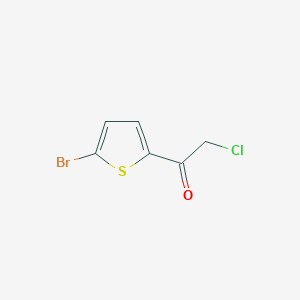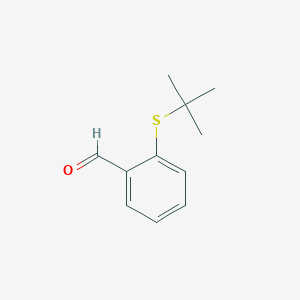
2-(Terc-butiltio)benzaldehído
Descripción general
Descripción
2-(Tert-Butylthio)Benzaldehyde is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 2-(Tert-Butylthio)Benzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-(Tert-Butylthio)Benzaldehyde is a liquid at room temperature. It has a boiling point of 95-97° C at 0.1 mmHg .Aplicaciones Científicas De Investigación
Síntesis de agentes antileishmaniales
2-(Terc-butiltio)benzaldehído: se ha utilizado en la síntesis de derivados de benzotiopirano, que muestran una prometedora actividad antileishmanial. Estos compuestos se han probado contra amastigotes intracelulares de Leishmania (V) panamensis, y algunos derivados presentan valores de EC50 por debajo de 10 µM, lo que indica una alta potencia .
Desarrollo de compuestos citotóxicos
Los mismos derivados de benzotiopirano mencionados anteriormente también se han evaluado por su actividad citotóxica. Esta doble aplicación es significativa ya que permite el desarrollo de compuestos que pueden tratar potencialmente la leishmaniasis al mismo tiempo que se evalúan sus efectos en las células cancerosas .
Investigación proteómica
This compound: está disponible para su compra como un bioquímico para la investigación proteómica. Esto indica su uso en el estudio de proteínas y proteomas, donde puede servir como reactivo o como bloque de construcción en la síntesis de moléculas más complejas .
Actividad de captura de radicales
En el campo de la ciencia de los polímeros, los derivados de This compound se han investigado por sus propiedades antioxidantes. Específicamente, se han utilizado para evitar la oxidación del benzaldehído a ácido benzoico, mostrando su potencial como estabilizadores en varios materiales .
Síntesis orgánica
El compuesto sirve como precursor en la síntesis orgánica, particularmente en la formación de tiocromenos y tiocromanonas. Estos son compuestos heterocíclicos importantes que encuentran aplicaciones en la química medicinal y la ciencia de los materiales .
Investigación y educación química
Debido a sus interesantes propiedades químicas, This compound se puede utilizar en entornos académicos para fines educativos. Proporciona un ejemplo práctico de síntesis orgánica y la aplicación de reacciones basadas en tioles en la creación de compuestos útiles .
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s known that benzaldehydes can elicit a unique reactivity pattern due to the crowded tert-butyl group . This suggests that 2-(Tert-Butylthio)Benzaldehyde may interact with its targets in a unique manner, potentially leading to changes in their function or activity .
Biochemical Pathways
The presence of the tert-butyl group in the molecule suggests that it might be involved in chemical transformations and could potentially influence biosynthetic and biodegradation pathways .
Pharmacokinetics
Its physical state is liquid, and it has a boiling point of 95-97° c at 01 mmHg . These properties could influence its bioavailability.
Result of Action
Given its use in proteomics research , it may have effects at the molecular level, potentially influencing protein structure or function.
Análisis Bioquímico
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules
Cellular Effects
Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
The compound is a liquid that is stored at room temperature, and it has a boiling point of 95-97° C at 0.1 mmHg . Further information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Propiedades
IUPAC Name |
2-tert-butylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXCBJAELTJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380294 | |
| Record name | 2-(Tert-Butylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65924-65-4 | |
| Record name | 2-(Tert-Butylthio)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(tert-butylthio)benzaldehyde in the synthesis of 2-acetylbenzo[b]thiophene, a key intermediate for zileuton?
A1: 2-(tert-butylthio)benzaldehyde serves as a crucial intermediate in a multi-step synthesis of 2-acetylbenzo[b]thiophene. This compound is prepared by reacting 2-chlorobenzaldehyde with tert-butyl mercaptan []. Subsequent treatment with hydrobromic acid (HBr) in water forms the disulfide derivative, 2,2′-disulfanediyldibenzaldehyde. This disulfide then reacts with acetylacetone and 1-chloroacetone to yield the target molecule, 2-acetylbenzo[b]thiophene []. This synthetic route highlights the importance of 2-(tert-butylthio)benzaldehyde in accessing valuable compounds like zileuton, a known 5-lipoxygenase inhibitor.
Q2: How is 2-(tert-butylthio)benzaldehyde utilized in the field of inorganic chemistry?
A2: 2-(tert-butylthio)benzaldehyde acts as a precursor for synthesizing didentate ligands, which are then used to form complexes with palladium(II) and platinum(II) []. The presence of both sulfur from the tert-butylthio group and the aldehyde allows for the formation of stable complexes with these metal ions. This specific application highlights the versatility of 2-(tert-butylthio)benzaldehyde in coordinating with metal centers, opening possibilities for exploring its use in catalysis or materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
